N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
CAS No.: 476459-68-4
Cat. No.: VC7721309
Molecular Formula: C14H10ClN3OS2
Molecular Weight: 335.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476459-68-4 |
|---|---|
| Molecular Formula | C14H10ClN3OS2 |
| Molecular Weight | 335.82 |
| IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C14H10ClN3OS2/c15-11-6-2-1-5-10(11)13-17-18-14(21-13)16-12(19)8-9-4-3-7-20-9/h1-7H,8H2,(H,16,18,19) |
| Standard InChI Key | AKGAQUGOIZQUQJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)CC3=CC=CS3)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide, delineates its structure: a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with an acetamide side chain bearing a thiophen-2-yl moiety. Key structural features include:
| Property | Value |
|---|---|
| CAS Number | 476459-68-4 |
| Molecular Formula | |
| Molecular Weight | 335.82 g/mol |
| SMILES | ClC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CS3 |
| InChIKey | AKGAQUGOIZQUQJ-UHFFFAOYSA-N |
The thiadiazole ring contributes to metabolic stability, while the chlorophenyl and thiophene groups enhance lipophilicity and π-π stacking potential, critical for target binding. X-ray crystallography data for analogous thiadiazoles reveal planar geometries conducive to intercalation or enzyme active-site interactions .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide involves multi-step reactions (Figure 1):
Step 1: Formation of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
2-Chlorobenzoic acid is condensed with thiosemicarbazide under reflux in phosphorus oxychloride (), a dehydrating agent, to form the thiadiazole ring.
Step 2: Amide Bond Formation
The amine intermediate reacts with 2-(thiophen-2-yl)acetyl chloride in acetonitrile using -ethyl--dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents . The reaction proceeds at room temperature for 24 hours, followed by purification via column chromatography .
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile |
| Coupling Agents | EDC, HOBt |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 60–75% (estimated from analogues) |
Structural Optimization
Modifications to the thiophene or chlorophenyl groups could enhance bioactivity. For example, introducing electron-withdrawing substituents on the phenyl ring may improve electrophilic reactivity, while replacing thiophene with furan could modulate solubility.
Mechanism of Action
Proposed mechanisms include:
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VEGFR-2 Inhibition: Blocking phosphorylation of VEGFR-2 disrupts downstream signaling (e.g., MAPK/ERK), inhibiting angiogenesis .
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Apoptosis Induction: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 activate caspase-3, leading to programmed cell death .
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Carbonic Anhydrase Inhibition: Binding to CA-IX’s zinc center impairs bicarbonate production, acidifying the tumor microenvironment.
Physicochemical and ADME Profile
Predicted properties using PubChem data :
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | 3.2 (estimated via ChemAxon) |
| Water Solubility | Poor (<10 μM) |
| Plasma Protein Binding | ~85% (analogue-based) |
| Metabolic Stability | Moderate (CYP3A4 substrate) |
The compound’s poor solubility may limit bioavailability, necessitating formulation strategies like nanoencapsulation.
Research Gaps and Future Directions
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Target Identification: Proteomic profiling to confirm binding partners.
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In Vivo Efficacy: Xenograft models to evaluate tumor growth inhibition.
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ADME Optimization: Prodrug strategies to enhance solubility.
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Toxicology: Acute and chronic toxicity studies in rodent models.
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